2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core combining thiophene and pyrimidine moieties. The structure includes a 3-phenyl substituent at the pyrimidine ring, a 4-oxo group, and a tetrahydrofuran-2-ylmethyl acetamide side chain via a thioether linkage. The tetrahydrofuran (THF) moiety may enhance solubility and bioavailability compared to purely aromatic analogs, as oxygen atoms facilitate hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c26-18(23-12-15-8-5-11-28-15)13-29-22-24-20-19(16-9-4-10-17(16)30-20)21(27)25(22)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTQBGMRQNIUPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.55 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
- Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against various viral strains by inhibiting viral replication through interference with nucleic acid synthesis pathways .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In studies involving related pyrimidine derivatives, significant inhibition of COX-2 activity was observed, suggesting potential therapeutic applications in inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor cell proliferation. Compounds in the same class have demonstrated cytotoxic effects against human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Activity | Assay Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzymatic Assay | 0.04 ± 0.01 | |
| Antiviral Activity | Viral Replication Assay | 0.20 - 0.35 | |
| Cytotoxicity | MTT Assay (Cancer Cells) | 1.7 |
Case Studies
- Case Study on Antiviral Efficacy : A study evaluated the antiviral properties of a series of thieno[2,3-d]pyrimidine derivatives against the Tobacco Mosaic Virus (TMV). The derivatives exhibited significant antiviral activity with an EC50 value indicating strong inhibition of viral replication .
- Anti-inflammatory Study : In an experimental model using carrageenan-induced paw edema in rats, a closely related compound demonstrated potent anti-inflammatory effects comparable to standard NSAIDs like celecoxib . This suggests that the target compound may share similar pathways for anti-inflammatory action.
- Tumor Cell Proliferation : A recent investigation into the cytotoxicity of pyrimidine analogs revealed that specific substitutions on the pyrimidine ring enhance their ability to inhibit tumor cell growth significantly . The findings support further exploration into structural modifications to improve efficacy.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidines as antiviral agents. Compounds with similar structures have demonstrated significant antiviral activity against various viruses. For instance, derivatives featuring the thieno-pyrimidine scaffold have shown promise in inhibiting viral replication through mechanisms such as reverse transcriptase inhibition and interference with viral protein synthesis .
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that modifications at specific positions can enhance cytotoxicity against cancer cell lines. In particular, compounds that incorporate sulfur moieties often exhibit improved activity due to increased lipophilicity and better membrane permeability .
Case Studies
- Antiviral Activity Against HIV
- Cytotoxicity in Cancer Cells
Data Tables
Comparison with Similar Compounds
Table 1: Substituent Comparison
The THF group in the target compound introduces a heterocyclic oxygen, likely improving aqueous solubility compared to chlorophenyl or alkylphenyl analogs . Chlorine substituents in analogs (e.g., ) enhance target binding via hydrophobic interactions but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
